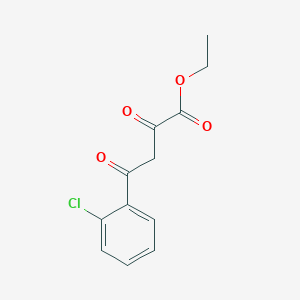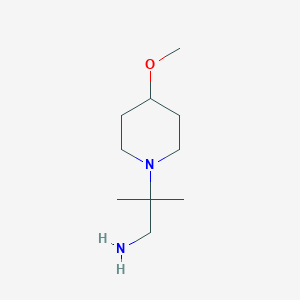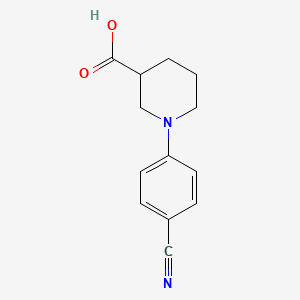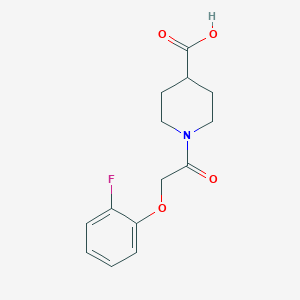
1-(4,6-ジメチルピリミジン-2-イル)ピロリジン-3-オール
概要
説明
1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-ol is a heterocyclic compound featuring a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a pyrrolidine ring with a hydroxyl group at position 3
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and antibacterial activities.
作用機序
“1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-ol” is a pyrrolidine derivative . Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom . It is a versatile scaffold used in drug discovery to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
The compound also contains a pyrimidine ring, which is a six-membered ring with four carbon atoms and two nitrogen atoms . Pyrimidine derivatives are known to have various biological activities and are used in the development of a wide range of drugs .
生化学分析
Biochemical Properties
1-(4,6-Dimethyl-pyrimidin-2-yl)-pyrrolidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrazine pyrimidine derivatives, which are used in the synthesis of fluorescence chemosensors for bioimaging applications . The nature of these interactions often involves binding to specific active sites on enzymes or proteins, leading to changes in their activity or function.
Cellular Effects
1-(4,6-Dimethyl-pyrimidin-2-yl)-pyrrolidin-3-ol influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of poly (ADP-ribose) polymerases (PARP-1), which are involved in DNA repair and cell survival . This modulation can lead to changes in cell function, including alterations in gene expression and metabolic activity.
Molecular Mechanism
The molecular mechanism of 1-(4,6-Dimethyl-pyrimidin-2-yl)-pyrrolidin-3-ol involves its interaction with specific biomolecules. It can bind to enzymes and inhibit or activate their activity. For instance, it has been found to inhibit PARP-1, leading to compromised DNA repair and increased cell death in cancer cells . This inhibition occurs through the binding of 1-(4,6-Dimethyl-pyrimidin-2-yl)-pyrrolidin-3-ol to the active site of the enzyme, preventing its normal function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4,6-Dimethyl-pyrimidin-2-yl)-pyrrolidin-3-ol can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cell viability and function.
Dosage Effects in Animal Models
The effects of 1-(4,6-Dimethyl-pyrimidin-2-yl)-pyrrolidin-3-ol vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxicity . Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on cellular processes. Toxic or adverse effects at high doses include cell death and organ damage.
Metabolic Pathways
1-(4,6-Dimethyl-pyrimidin-2-yl)-pyrrolidin-3-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular components . These interactions can affect metabolic flux and metabolite levels within cells.
Transport and Distribution
The transport and distribution of 1-(4,6-Dimethyl-pyrimidin-2-yl)-pyrrolidin-3-ol within cells and tissues are crucial for its activity. It can be transported by specific transporters or binding proteins that facilitate its movement across cell membranes . Once inside the cell, it may localize to specific compartments or accumulate in certain tissues, affecting its overall distribution and effectiveness.
Subcellular Localization
1-(4,6-Dimethyl-pyrimidin-2-yl)-pyrrolidin-3-ol exhibits specific subcellular localization, which can influence its activity and function. It may be directed to certain organelles or compartments within the cell through targeting signals or post-translational modifications . This localization can enhance its interaction with specific biomolecules and increase its effectiveness in modulating cellular processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-ol typically involves the condensation of 4,6-dimethyl-2-chloropyrimidine with pyrrolidine, followed by hydrolysis to introduce the hydroxyl group at the 3-position of the pyrrolidine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: 1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyrimidine ring can be reduced to a dihydropyrimidine using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups on the pyrimidine ring can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products:
Oxidation: 1-(4,6-Dimethyl-pyrimidin-2-yl)-pyrrolidin-3-one.
Reduction: 1-(4,6-Dimethyl-dihydropyrimidin-2-yl)-pyrrolidin-3-ol.
Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.
類似化合物との比較
Sulfamethazine: A sulfonamide antibiotic with a similar pyrimidine structure.
Sulfadoxine: Another sulfonamide with a pyrimidine ring, used in combination with pyrimethamine for malaria treatment.
Uniqueness: 1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-3-ol is unique due to the presence of the pyrrolidine ring with a hydroxyl group, which imparts different chemical and biological properties compared to other pyrimidine derivatives. This structural feature allows for unique interactions with molecular targets, potentially leading to novel therapeutic applications.
特性
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-5-8(2)12-10(11-7)13-4-3-9(14)6-13/h5,9,14H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNYEGZKDNSKKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine](/img/structure/B1454039.png)

![2-[4-(Difluoromethoxy)phenyl]morpholine](/img/structure/B1454045.png)

![[5-Ethyl-3-(morpholin-4-ylcarbonyl)-2-thienyl]amine](/img/structure/B1454047.png)

amine](/img/structure/B1454049.png)
![(Prop-2-en-1-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B1454050.png)

amine](/img/structure/B1454052.png)

![4-[3-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B1454054.png)

